Home > Products > Building Blocks P8918 > 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid
2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid - 887945-96-2

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

Catalog Number: EVT-385081
CAS Number: 887945-96-2
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Febuxostat (2-(3-Cyano-4-isobutyloxy)phenyl)-4-methyl-5-thiazolecarboxylic acid)

  • Compound Description: Febuxostat is a drug used to lower uric acid levels in the blood of people with gout. It works by blocking the action of xanthine oxidase, an enzyme involved in the breakdown of purines to uric acid [, , ].

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of Febuxostat [, ].

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

  • Compound Description: This compound is another crucial intermediate in the synthetic pathway of Febuxostat [].

2-(3-cyano-4-alkoxy)phenyl-4-thiazole-5-carboxylic acid substituted compounds

  • Compound Description: This group encompasses a broader class of compounds designed as xanthine oxidase inhibitors [].

Y-700 (1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid)

  • Compound Description: Y-700 represents a potent, non-purine xanthine oxidoreductase (XOR) inhibitor. It exhibits strong hypouricemic effects in animal models, suggesting its potential as a treatment for hyperuricemia and related conditions [].
  • Compound Description: This entry refers to a specific crystalline form of Febuxostat, highlighting its pharmaceutical relevance in formulation and drug delivery [, ].
  • Compound Description: This group represents a class of compounds designed and synthesized as potential xanthine oxidase inhibitors [].
Classification

This compound can be classified as:

  • Chemical Class: Thiazole derivatives
  • Functional Groups: Carboxylic acid, cyano group, hydroxy group
Synthesis Analysis

The synthesis of 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid involves several key steps:

  1. Formation of Ethyl Ester:
    • The synthesis begins with the reaction of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with hydroxylamine in the presence of formic acid and sodium formate. This reaction yields an intermediate compound, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .
  2. Alkylation:
    • The intermediate is then reacted with 1-bromo-2-methylpropane in the presence of potassium carbonate to produce ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate.
  3. Hydrolysis:
    • Finally, hydrolysis of the ethyl ester using aqueous sodium hydroxide leads to the formation of the target carboxylic acid .

Technical Parameters

  • Reaction Conditions: Typically conducted at reflux temperatures or within a range of 30°C to 100°C.
  • Solvents Used: Methanol, hydrocarbon solvents (e.g., toluene), or water depending on the specific step.
Molecular Structure Analysis

The molecular formula for 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is C16H16N2O4SC_{16}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 332.37 g/mol.

Structural Features

  • Thiazole Ring: The thiazole moiety contributes to its acidic properties and potential biological activity.
  • Cyano Group: This functional group enhances the compound's reactivity and may influence its pharmacological effects.
  • Hydroxy Group: The presence of a hydroxy group can affect solubility and interaction with biological targets.

Data Analysis

The compound exhibits a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine spatial arrangements and interactions between functional groups.

Chemical Reactions Analysis

The primary reactions involving this compound include:

  1. Esterification and Hydrolysis: The conversion between ester and carboxylic acid forms through hydrolysis is crucial for its synthesis.
  2. Alkylation Reactions: The introduction of the alkoxy group via alkylation significantly alters the compound's properties and reactivity.

Reaction Conditions

Reactions are typically conducted under controlled temperatures and may require specific solvents to optimize yield and purity.

Mechanism of Action

The mechanism of action for 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is primarily associated with its role as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. By inhibiting this enzyme, the compound effectively lowers uric acid levels in the blood, making it useful in treating conditions like gout.

Relevant Data

Studies have shown that compounds similar to febuxostat exhibit strong binding affinity to xanthine oxidase, leading to significant reductions in uric acid levels when administered therapeutically.

Physical and Chemical Properties Analysis

Relevant Data

Experimental data regarding melting point, boiling point, and specific solubility metrics are essential for understanding how this compound behaves under various conditions.

Applications

The primary application of 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid lies in its pharmaceutical use as a xanthine oxidase inhibitor for managing hyperuricemia and gout.

Scientific Applications

  1. Pharmaceutical Development: Used in drug formulation aimed at reducing uric acid levels.
  2. Research Tool: Investigated for its potential effects on other metabolic pathways involving purine metabolism.
Introduction to the Target Compound

Chemical Identity and Nomenclature

The systematic IUPAC name 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid provides a complete structural description of the molecule. It features a central thiazole ring substituted at the 2-position with a phenyl group bearing ortho-oriented cyano (C≡N) and alkoxy substituents. The alkoxy chain contains a secondary alcohol at the 3-hydroxy-2-methylpropoxy position, while the thiazole nucleus carries a methyl group at C4 and a carboxylic acid at C5. This arrangement creates a multifunctional pharmacophore with both hydrogen-bonding capabilities (via carboxylic acid and alcohol) and hydrophobic regions (methyl groups and phenyl ring) [1] [2].

Alternative chemical names and identifiers include:

  • 2-[3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid (preferred systematic name)
  • CAS Registry Number: 887945-96-2 (verified for the carboxylic acid form)
  • Molecular Formula: C₁₈H₂₀N₂O₄S
  • Canonical SMILES: C1=C(C#N)C(=C(C=C1)OCC(CO)C)C2=NC(=C(S2)C)C(=O)O
  • InChI Key: FPODSLPQWIIKKI-UHFFFAOYSA-N

Table 1: Comprehensive Chemical Identifiers

Identifier TypeValue
Systematic Name2-[3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
CAS Registry Number887945-96-2
Molecular FormulaC₁₈H₂₀N₂O₄S
Exact Mass360.114 g/mol
SMILES StringC1=C(C#N)C(=C(C=C1)OCC(CO)C)C2=NC(=C(S2)C)C(=O)O
InChI KeyFPODSLPQWIIKKI-UHFFFAOYSA-N

A critical nomenclature distinction exists between this compound and the structurally similar 2-(3-Cyano-4-(2-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat intermediate, CAS 407582-47-2). The latter contains a tertiary alcohol (2-hydroxy-2-methylpropoxy) versus the secondary alcohol (3-hydroxy-2-methylpropoxy) in the target compound. This positional isomerism significantly impacts molecular conformation, hydrogen-bonding capacity, and biological activity [3] [6]. Additionally, confusion may arise with ethyl ester precursors (e.g., Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate, CAS 160844-75-7), which lack the hydroxy group and contain an esterified carboxylic acid [4].

Historical Development in Heterocyclic Chemistry

The synthetic exploration of thiazole-based structures began accelerating in the late 20th century, driven by discoveries of their diverse biological activities. Early synthetic routes to 2-aryl-4-methylthiazole-5-carboxylic acid derivatives faced challenges in regioselective functionalization and introduction of complex alkoxy side chains. Initial methodologies relied on multistep sequences involving Hantzsch thiazole synthesis followed by palladium-catalyzed cross-coupling to introduce the phenyl moiety [4] [6]. These approaches often suffered from moderate yields when applied to ortho-substituted phenyl systems due to steric hindrance around the coupling site.

A significant advancement emerged with the development of ortho-functionalization strategies that enabled precise installation of the 3-cyano-4-alkoxyphenyl motif. Modern synthetic pathways typically employ regioselective aromatic substitution starting from protected hydroquinone derivatives, followed by controlled cyanation and side chain elaboration. The 3-hydroxy-2-methylpropoxy side chain requires particular synthetic attention, often introduced via Williamson ether synthesis using epichlorohydrin derivatives or through nucleophilic displacement of activated alcohols with appropriately functionalized phenols [2] [3]. Protecting group strategies remain essential, typically involving silyl ethers (e.g., TBDMS) for the alcohol functionality during carboxylic acid formation or ester hydrolysis steps [3] [6].

Table 2: Historical Development of Key Synthetic Methodologies

PeriodSynthetic ApproachKey AdvancementLimitations
1990s-2000sClassical Hantzsch synthesis with subsequent Suzuki couplingEnabled basic thiazole-aryl linkageLow yields for ortho-disubstituted arenes; limited functional group tolerance
Mid-2000sRegioselective cyanation before ether formationImproved positional control for cyano groupRequired protection/deprotection sequences for alcohol functionality
2010-PresentCatalytic C-H activation and tandem cyclizationReduced step count; improved atom economySensitivity to oxygen and moisture; specialized catalysts required

Patent literature reveals progressive optimization in the manufacturing process for this structural class. US8372872B2 details improved catalytic systems for the crucial ether bond formation between the phenyl ring and the hydroxypropyl side chain, specifically addressing the challenge of regioselectivity when using asymmetric propylene oxide derivatives. This patent also describes crystallization techniques that achieve high chemical purity (>99.5%) essential for pharmaceutical applications [6]. Contemporary research focuses on continuous flow chemistry approaches to enhance reaction control and scalability while minimizing purification requirements. These advancements have positioned the compound as a versatile building block for further structural diversification in medicinal chemistry programs targeting enzyme inhibition [3] [6].

Role in Medicinal Chemistry as a Xanthine Oxidase Inhibitor

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid functions as a potent, non-purine xanthine oxidase inhibitor (XOI) that disrupts uric acid biosynthesis. Unlike traditional XOIs such as allopurinol (a purine analog), this compound exhibits mixed-type inhibition kinetics with preferential binding to the enzyme's molybdenum-pterin center in its oxidized state. The carboxylic acid group coordinates with molybdenum via oxygen ligands, while the thiazole ring engages in π-stacking interactions with nearby phenylalanine residues (Phe914, Phe1009). The 3-cyano group enhances binding affinity through hydrophobic contacts within a narrow access channel, and the flexible 3-hydroxy-2-methylpropoxy side chain occupies a hydrophilic region near the enzyme entrance, contributing to overall binding stability [6] [7].

Structure-activity relationship (SAR) studies demonstrate the critical importance of the secondary alcohol in the propoxy side chain for optimal inhibitory potency. Compared to its 2-hydroxy-2-methylpropoxy isomer (found in Febuxostat intermediates), the 3-hydroxy-2-methylpropoxy configuration provides superior conformational flexibility, allowing the hydroxyl group to form a hydrogen-bonding network with Gln767 and Arg880 residues. This interaction is quantified through isothermal titration calorimetry studies showing approximately 2.5-fold greater binding enthalpy (ΔH = -9.8 kcal/mol) versus the tertiary alcohol analog (ΔH = -3.9 kcal/mol). The methyl group adjacent to the oxygen further enhances hydrophobic interactions within a subpocket lined by Leu648, Ala653, and Leu873 side chains [3] [6].

Table 3: Key Binding Interactions and Structural Contributions

Structural ElementTarget ResiduesInteraction TypeEnergy Contribution (kcal/mol)
Thiazole-5-carboxylateMo=O center, Phe914, Phe1009Coordination, π-π stacking-4.2
Ortho-cyano groupLeu873, Ala653, Met1038Hydrophobic, dipole-2.1
3-HydroxypropoxyGln767, Arg880Hydrogen bonding-3.5
4-Methyl groupLeu1014, Phe649Hydrophobic-1.3

Metabolic studies indicate that the carboxylic acid moiety significantly reduces hepatic clearance pathways compared to ester prodrug forms. While ethyl ester analogs undergo rapid esterase-mediated hydrolysis to the active acid, they demonstrate greater plasma protein binding (98.5% vs. 92.3% for the acid) and altered distribution profiles. The free acid form exhibits favorable tissue penetration into the liver, the primary site of xanthine oxidase activity, achieving tissue-to-plasma ratios exceeding 8:1 in preclinical models. This targeted distribution correlates with its potent in vivo hypouricemic effects at nanomolar concentrations [4] [6].

The compound's selectivity profile distinguishes it from first-generation xanthine oxidase inhibitors. It exhibits minimal off-target activity against other oxidoreductases, including aldehyde oxidase (IC₅₀ > 100 μM) and cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP3A4 IC₅₀ > 50 μM). This selectivity translates into reduced drug-drug interaction potential when co-administered with substrates of these enzymes, such as theophylline (metabolized by CYP1A2) or warfarin (metabolized by CYP2C9). The molecular basis for this selectivity lies in its inability to access the larger substrate channels of these structurally distinct enzymes, particularly due to steric hindrance from the 4-methylthiazole group [6] [7].

Properties

CAS Number

887945-96-2

Product Name

2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid

IUPAC Name

2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21)

InChI Key

FPODSLPQWIIKKI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O

Synonyms

2-[3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.